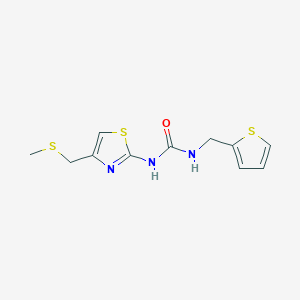

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS3/c1-16-6-8-7-18-11(13-8)14-10(15)12-5-9-3-2-4-17-9/h2-4,7H,5-6H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRKBMYVOUHORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

Attachment of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Coupling of the Thiazole and Thiophene Rings: This step involves the formation of a urea linkage between the two heterocycles, typically using a phosgene equivalent or a carbodiimide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated thiazoles and thiophenes, substituted thiazoles and thiophenes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiourea and thiazole structures exhibit significant anticancer properties. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including:

| Cell Line | IC50 Value (μM) | Activity Type |

|---|---|---|

| OVCAR-4 (Ovarian) | 25.1 | Antitumor |

| RPMI-8226 (Leukemia) | 16.23 | Cytotoxic |

| MDA-MB-435 (Breast) | Low micromolar range | Antiproliferative |

The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through enzyme inhibition and receptor modulation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a variety of pathogens. Its structural features allow it to disrupt microbial metabolic pathways, making it a candidate for antibiotic development. Notable findings include:

| Pathogen | Activity | Reference Drug MIC (μg/mL) | Compound MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 125 | 31.25 |

| Candida albicans | Antifungal | 15.62 | 7.81 |

These results suggest that the compound is more effective than standard reference drugs against certain resistant strains.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially modulating inflammatory pathways through receptor interactions. Further research is needed to elucidate these mechanisms.

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or fungicide. Its ability to inhibit specific enzymes in pests and pathogens could lead to effective control strategies in crop protection.

Materials Science Applications

In materials science, compounds like 1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea are being explored for their potential use in developing new materials with unique electronic or photonic properties due to their conjugated systems.

Case Studies

Several case studies highlight the biological efficacy of similar compounds, demonstrating their potential applications across various fields:

| Compound | Activity Type | IC50 Value (μM) | Cell Line/Organism |

|---|---|---|---|

| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Antitumor | 25.1 | OVCAR-4 |

| N-(6-Methoxy-BT-2-yl)-N′-(3-methoxyphenyl)(thio)ureas | Cytotoxic | 16.23 | U937 |

| 1-(4-Chlorophenyl)-2-methyl... | Antimicrobial | Not specified | Various pathogens |

Mechanism of Action

The mechanism of action of 1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, potentially inhibiting their activity. The methylthio group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-amine.

Uniqueness

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both thiazole and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality can result in enhanced biological activity and versatility in various applications.

Biological Activity

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing findings from various studies to present a comprehensive overview of its pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole and thiophene moiety, which are known for their biological relevance. The presence of the methylthio group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Many thiazole and thiophene derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from thiazoles have been shown to inhibit bacterial growth effectively .

- Anticancer Properties : Studies have reported that urea derivatives exhibit cytotoxic effects against various cancer cell lines. For example, related compounds showed GI50 values against non-small cell lung cancer and leukemia cell lines, indicating potential for further development as anticancer agents .

- Anti-inflammatory Effects : The thiazole and thiophene frameworks are often associated with anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be influenced by various structural modifications. A study on similar thiazole derivatives highlighted that substituents on the aromatic rings significantly affect potency. For example, electron-withdrawing groups enhance activity by stabilizing the compound's interaction with target enzymes .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of similar urea derivatives on multiple cancer cell lines. The results indicated that modifications in the thiophene and thiazole moieties led to enhanced cytotoxicity, suggesting a promising avenue for the development of new anticancer therapies .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related thiazole compounds, revealing that specific substitutions increased their effectiveness against resistant bacterial strains. This finding supports the hypothesis that structural diversity can lead to improved therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core. For analogous compounds, thiazole rings are constructed via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .

- Step 2 : Introduction of the methylthio-methyl group. This may involve alkylation using methylthiol-containing reagents (e.g., methylthioacetic acid) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Coupling with thiophen-2-ylmethyl isocyanate. Urea formation is achieved by reacting the amine intermediate with isocyanate derivatives in anhydrous solvents like dichloromethane or acetonitrile .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on thiazole and thiophene rings. Key signals include δ 2.2–2.5 ppm (methylthio group) and δ 6.8–7.5 ppm (thiophene protons) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : For purity assessment (>95% purity is standard for biological assays) .

Q. What are the primary biological targets for this compound?

Based on structural analogs:

- Enzyme inhibition : Thiazole-urea derivatives often target kinases (e.g., EGFR), bacterial enzymes (e.g., DNA gyrase), or inflammatory mediators (e.g., COX-2) .

- Receptor modulation : Thiophene-methyl groups may interact with GPCRs or nuclear receptors (e.g., PPARγ) .

Note: Target validation requires experimental assays (e.g., enzymatic inhibition studies, SPR) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

- Thiazole modifications : Replace methylthio-methyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions with enzyme pockets .

- Urea linkage : Introduce electron-withdrawing substituents (e.g., fluorine) on the thiophene ring to improve binding affinity .

- Case study : In analogs, replacing thiophene with pyridine increased antitumor activity (GI₅₀: 16.23 μM vs. 25.1 μM) .

Q. How to resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using HPLC .

- Assay interference : Test for false positives caused by thiol-reactive groups (e.g., methylthio) using DTNB (Ellman’s reagent) .

- Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out solubility issues (DMSO stocks prone to oxidation) .

Q. What strategies improve metabolic stability for in vivo studies?

- Deuterium incorporation : Replace labile hydrogens (e.g., on methylthio groups) with deuterium to slow oxidative metabolism .

- Prodrug design : Mask the urea moiety with enzymatically cleavable groups (e.g., acetyl) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.